molecular formula C7H7NO2 B081397 1,3-Benzodioxol-5-amine CAS No. 14268-66-7

1,3-Benzodioxol-5-amine

Cat. No. B081397
CAS RN: 14268-66-7
M. Wt: 137.14 g/mol
InChI Key: XGNXYCFREOZBOL-UHFFFAOYSA-N
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Patent
US04617389

Procedure details

This compound was prepared by the procedure described in Example 1, except that the potassium carbonate was omitted. From 80 mg. of mitomycin A and 0.1 ml. of 3,4-methylenedioxyaniline was obtained 50 mg. (48% yield) of the desired product having a melting point of 86°-88° C. (decomposition) and providing the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[C:8]1[C:14](=O)[C:13]2[N:16]3[C@@](OC)([C@H](COC(N)=O)[C:12]=2[C:10](=[O:11])[C:9]=1[O:30][CH3:31])[C@H]1N[C@H]1C3>>[CH2:31]1[O:30][C:9]2[CH:8]=[CH:14][C:13]([NH2:16])=[CH:12][C:10]=2[O:11]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared by the procedure

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(N)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.